molecular formula C8H5F3O B12440881 1-(3,4-Difluorophenyl)-2-fluoroethan-1-one

1-(3,4-Difluorophenyl)-2-fluoroethan-1-one

Katalognummer: B12440881
Molekulargewicht: 174.12 g/mol
InChI-Schlüssel: SKWRLISAPIHNDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Difluorophenyl)-2-fluoroethan-1-one is an aromatic ketone with the molecular formula C8H6F2O. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and an additional fluorine atom on the ethanone moiety. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-2-fluoroethan-1-one typically involves the fluorination of a suitable precursor. One common method is the direct fluorination of 1-(3,4-difluorophenyl)ethanone using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of fluorinating agents like Selectfluor in a continuous flow setup ensures efficient and safe production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Difluorophenyl)-2-fluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Wissenschaftliche Forschungsanwendungen

1-(3,4-Difluorophenyl)-2-fluoroethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3,4-Difluorophenyl)-2-fluoroethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The fluorine atoms enhance the compound’s ability to form strong interactions with target proteins, leading to changes in their activity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3,4-Difluorophenyl)-2-fluoroethan-1-one is unique due to the presence of three fluorine atoms, which enhance its reactivity and interaction with molecular targets. The specific arrangement of fluorine atoms also influences its chemical properties and reactivity, making it a valuable compound in various applications.

Eigenschaften

Molekularformel

C8H5F3O

Molekulargewicht

174.12 g/mol

IUPAC-Name

1-(3,4-difluorophenyl)-2-fluoroethanone

InChI

InChI=1S/C8H5F3O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3H,4H2

InChI-Schlüssel

SKWRLISAPIHNDP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C(=O)CF)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.